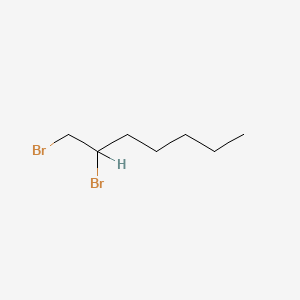

1,2-Dibromoheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42474-21-5 |

|---|---|

Molecular Formula |

C7H14Br2 |

Molecular Weight |

257.99 g/mol |

IUPAC Name |

1,2-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 |

InChI Key |

CKVJSNYSBIZAAE-UHFFFAOYSA-N |

SMILES |

CCCCCC(CBr)Br |

Canonical SMILES |

CCCCCC(CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dibromoheptane from 1-Heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dibromoheptane from 1-heptene, a classic example of electrophilic addition of halogens to an alkene. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant physicochemical and spectroscopic data of the product, intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Reaction Overview and Mechanism

The synthesis of this compound from 1-heptene proceeds via the electrophilic addition of molecular bromine (Br₂) across the double bond of the alkene. The reaction is characterized by its high yield and stereospecificity, typically resulting in an anti-addition of the two bromine atoms.

The reaction mechanism involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the 1-heptene double bond attack one of the bromine atoms in the Br₂ molecule, displacing the other as a bromide ion. This results in a three-membered ring containing a positively charged bromine atom. The newly formed bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 1-heptene.

Materials:

-

1-Heptene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Dissolve 1-heptene in an equal volume of an inert solvent such as anhydrous dichloromethane or carbon tetrachloride. Cool the flask in an ice bath with continuous stirring.

-

Addition of Bromine: Prepare a solution of an equimolar amount of bromine in the same anhydrous solvent. Add the bromine solution dropwise from the dropping funnel to the cooled 1-heptene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the complete addition of bromine, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts. Subsequently, wash with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

1,2-dibromoheptane CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromoheptane, including its chemical identifiers, physicochemical properties, synthesis, and reactivity. Due to the limited availability of specific biological data for this compound, this guide also discusses the general toxicological and metabolic pathways of related haloalkanes to provide a contextual understanding of its potential biological implications.

Chemical Identifiers and Physicochemical Properties

This compound is a vicinal dibromide, a class of halogenated hydrocarbons with two bromine atoms on adjacent carbon atoms. Its unique structural features make it a potential intermediate in various organic syntheses.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 42474-21-5[1][2][3] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C7H14Br2[1][2][3] |

| Molecular Weight | 257.99 g/mol [1][3] |

| InChI Key | CKVJSNYSBIZAAE-UHFFFAOYSA-N[1][3] |

| SMILES | CCCCCC(Br)CBr[1][3] |

| PubChem CID | 142607[3] |

| DSSTox Substance ID | DTXSID60962519[3] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.

| Property | Value |

| Boiling Point | 228 °C at 760 mmHg[2] |

| Density | 1.51 g/cm³[2] |

| Refractive Index | 1.4986[2] |

| Flash Point | 100.8 °C[2] |

| Vapor Pressure | 0.113 mmHg at 25 °C[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.72510[2] |

Synthesis and Reactivity

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 1-heptene. This reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Experimental Protocol (Adapted from a general procedure for the bromination of alkenes):

Materials:

-

1-Heptene

-

Bromine

-

Dichloromethane (anhydrous)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-heptene (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 1-heptene at 0 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated sodium thiosulfate solution to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Reactivity of this compound

Vicinal dibromides like this compound are versatile substrates in organic synthesis. A common reaction is dehydrohalogenation to form alkynes. This elimination reaction is typically carried out using a strong base.

Experimental Protocol (Adapted from a general procedure for the dehydrohalogenation of vicinal dibromides):

Materials:

-

1,2-Dibromo-1,2-diphenylethane (as a representative vicinal dibromide)

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Water

-

Ethanol (95%)

-

Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel.

Procedure:

-

In a 100 mL round-bottom flask, combine 3 grams of 1,2-dibromo-1,2-diphenylethane and 1.5 g of solid potassium hydroxide.

-

Add 15 mL of ethylene glycol and a few boiling chips to the flask.

-

Heat the mixture to boiling under reflux for 25 minutes.

-

While still hot, transfer the contents of the flask to a small beaker.

-

Allow the solution to cool to room temperature, then add 25 mL of water and chill in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with a small amount of ice water.

-

Recrystallize the solid product from a minimum amount of hot 95% ethanol to yield the purified alkyne.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a similar compound, 1,2-dibromohexane, shows a complex multiplet for the proton on the carbon bearing the secondary bromine, and multiplets for the two protons on the carbon with the primary bromine. The remaining alkyl protons would appear as multiplets in the upfield region. In 1,2-dibromoethane, which is a symmetrical molecule, all four protons are chemically equivalent and appear as a single peak at approximately 3.65 ppm.[4]

-

¹³C NMR: The carbon atoms bonded to the bromine atoms would be expected to resonate in the downfield region of the spectrum. The remaining five carbon atoms of the heptyl chain would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 1,2-dibromoethane, shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and C-H deformation vibrations between 1370-1470 cm⁻¹.[5] The C-Br stretching vibrations are typically observed in the fingerprint region, between 580-780 cm⁻¹.[5] An IR spectrum for trans-1,2-dibromocycloheptane is available in the NIST WebBook.[6]

Mass Spectrometry (MS)

The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in three peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) in an approximate intensity ratio of 1:2:1.[7][8] Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon chain.

Biological Activity and Toxicology (General for Haloalkanes)

Specific studies on the biological activity or toxicology of this compound are not available in the current literature. However, the broader class of haloalkanes has been studied, and their general toxicological profiles can offer some insights.

Haloalkanes can be toxic and some are known carcinogens.[9] Their toxicity is often associated with their metabolism, which can lead to the formation of reactive intermediates.

Metabolic Pathways

The metabolism of haloalkanes can proceed through two main pathways:

-

Cytochrome P450-dependent oxidation: This pathway can lead to the formation of reactive intermediates that can cause cellular damage. For example, the hepatotoxicity of carbon tetrachloride is mediated by its metabolic activation by cytochrome P450 enzymes to form reactive free radicals.[10]

-

Glutathione conjugation: This is a detoxification pathway, but in some cases, the resulting glutathione conjugates can be further metabolized to toxic species.[11][12] For 1,2-dihaloalkanes, this can lead to the formation of a reactive glutathione episulfonium ion.[11]

Toxicological Effects

The toxic effects of haloalkanes are varied and depend on the specific compound and the route of exposure. For 1,2-dibromoethane, a related compound, studies have shown it to be a multisite carcinogen in animals and it is reasonably anticipated to be a human carcinogen.[9] It can cause damage to the liver, kidneys, and reproductive system.[9] The toxicity is linked to its metabolic activation to reactive species that can bind to cellular macromolecules like DNA, leading to mutations and cancer.[11]

Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions as a potentially toxic and carcinogenic substance.

Conclusion

This compound is a readily accessible compound through the bromination of 1-heptene and serves as a potential precursor for other organic molecules via reactions such as dehydrohalogenation. While specific data on its biological activity and spectroscopic properties are scarce, understanding the chemistry and toxicology of analogous haloalkanes provides a valuable framework for its safe handling and potential applications in research and development. Further studies are warranted to fully characterize the physicochemical, spectroscopic, and biological properties of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. trans-1,2-Dibromocycloheptane [webbook.nist.gov]

- 7. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,2-Dibromoheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-dibromoheptane, a halogenated alkane with potential applications in organic synthesis and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar bromoalkanes, such as 1,2-dibromoethane, 1,2-dibromobutane, and other bromoheptane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon atoms bearing the bromine atoms, as well as for the protons of the pentyl chain. The electron-withdrawing effect of the bromine atoms will cause the adjacent protons to be deshielded, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (-CH2Br) | 3.6 - 3.8 | Doublet of doublets (dd) | J1,2 ≈ 7-9 Hz, Jgem ≈ 10-12 Hz |

| H-2 (-CHBr-) | 4.1 - 4.3 | Multiplet (m) | - |

| H-3 (-CH2-) | 1.8 - 2.0 | Multiplet (m) | - |

| H-4, H-5, H-6 (-CH2-) | 1.2 - 1.6 | Multiplet (m) | - |

| H-7 (-CH3) | 0.8 - 1.0 | Triplet (t) | J6,7 ≈ 7 Hz |

1.1.2. 13C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will reflect the different chemical environments of the seven carbon atoms in the this compound molecule. The carbons directly bonded to the electronegative bromine atoms will be significantly shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH2Br) | 35 - 45 |

| C-2 (-CHBr-) | 50 - 60 |

| C-3 (-CH2-) | 30 - 40 |

| C-4 (-CH2-) | 25 - 35 |

| C-5 (-CH2-) | 20 - 30 |

| C-6 (-CH2-) | 20 - 30 |

| C-7 (-CH3) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations. The absence of characteristic peaks for functional groups like carbonyls or hydroxyls is a key feature.

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

| C-H stretching (alkane) | 2850 - 3000 | Strong |

| C-H bending (alkane) | 1375 - 1470 | Medium |

| C-Br stretching | 500 - 680 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (79Br and 81Br isotopes in approximately a 1:1 ratio). This results in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation will likely involve the loss of bromine atoms and cleavage of the alkyl chain.

| Ion (m/z) | Identity | Notes |

| 256, 258, 260 | [C7H14Br2]+ (Molecular Ion) | Isotopic pattern for two bromine atoms (1:2:1 ratio). |

| 177, 179 | [C7H14Br]+ | Loss of one bromine atom. Isotopic pattern for one bromine atom (1:1 ratio). |

| 97 | [C7H13]+ | Loss of two bromine atoms. |

| 43 | [C3H7]+ | Propyl fragment. |

| 29 | [C2H5]+ | Ethyl fragment. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer (optional)

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

For 1H NMR, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]

-

For 13C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[1][2] The solvent should completely dissolve the sample.

-

Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

-

Sample Filtration and Transfer:

-

Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[1]

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (1H or 13C).[1]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the data. For 13C NMR, a larger number of scans will be required due to its lower natural abundance.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the neat liquid.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone for cleaning

-

Kimwipes

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone and gently wipe them with a Kimwipe.[3]

-

Using a clean Pasteur pipette, place one or two drops of neat this compound onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3]

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

-

Direct insertion probe or GC-MS system

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Microsyringe

-

Sample vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent. A typical concentration is around 1 mg/mL.[5]

-

For more sensitive instruments, further dilution to the µg/mL range may be necessary.[5]

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations using a known calibration compound.

-

Sample Introduction:

-

Direct Infusion/Probe: The sample solution can be introduced directly into the ion source via a syringe pump or a direct insertion probe.

-

GC-MS: If coupled with a gas chromatograph, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

-

Ionization: In EI mode, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

Pay close attention to the isotopic patterns, which are crucial for identifying the presence of bromine atoms.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

molecular structure and formula of 1,2-dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-dibromoheptane, a halogenated alkane with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities.

Molecular Structure and Formula

This compound is a vicinal dibromide derivative of heptane. Its chemical structure consists of a seven-carbon aliphatic chain with two bromine atoms attached to the first and second carbon atoms.

-

IUPAC Name: this compound[2]

-

Molecular Weight: 257.99 g/mol [2]

-

SMILES: CCCCCC(Br)CBr[1]

-

InChIKey: CKVJSNYSBIZAAE-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Density | 1.51 g/cm³ | [3] |

| Refractive Index | 1.4986 | [3] |

| Flash Point | 100.8 °C | [3] |

| Vapor Pressure | 0.113 mmHg at 25°C | [3] |

| LogP | 3.72510 | [3] |

Experimental Protocols

1. Synthesis of this compound via Bromination of 1-Heptene

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 1-heptene.[3] This reaction typically proceeds with high yield and anti-stereoselectivity.

Materials:

-

1-Heptene

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Sodium bicarbonate (NaHCO₃) solution (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptene in dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of 1-heptene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

2. Characterization of this compound

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the connectivity of protons in the molecule. Key expected signals include a multiplet for the proton on the carbon bearing a bromine atom and adjacent to the CH₂Br group, a multiplet for the diastereotopic protons of the CH₂Br group, and multiplets for the protons of the pentyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to bromine atoms being significantly downfield shifted.

General Protocol:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

General Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.

-

Ionize the sample using a suitable technique, such as electron ionization (EI).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) will be observed for the molecular ion and bromine-containing fragments.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Isomers of C7H14Br2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the molecular formula C7H14Br2. Due to the vast number of possible structural and stereoisomers, this document focuses on representative examples of linear and branched-chain dibromoheptanes. It includes their IUPAC nomenclature, available quantitative physical and spectroscopic data, detailed experimental protocols for their synthesis, and visualizations of relevant chemical pathways.

Introduction to the Isomers of C7H14Br2

The molecular formula C7H14Br2 represents a diverse range of acyclic and cyclic dibrominated hydrocarbons. The structural isomerism arises from variations in the carbon skeleton (linear vs. branched) and the positions of the two bromine atoms on the carbon chain. Furthermore, stereoisomerism (enantiomers and diastereomers) is possible in isomers with chiral centers. This guide will explore a selection of these isomers to provide a foundational understanding of their chemical properties and synthesis.

IUPAC Nomenclature and Structures of Selected C7H14Br2 Isomers

The systematic naming of these compounds follows the IUPAC rules for nomenclature of organic chemistry. The longest carbon chain containing the bromine atoms is identified as the parent alkane, and the positions of the bromine substituents are indicated by numerical locants.

Table 1: IUPAC Names and Structures of Selected Linear Dibromoheptane Isomers

| IUPAC Name | Molecular Structure |

| 1,1-Dibromoheptane | CH3(CH2)5CHBr2 |

| 1,2-Dibromoheptane | CH3(CH2)4CHBrCH2Br |

| 1,3-Dibromoheptane | CH3(CH2)3CHBrCH2CH2Br |

| 1,4-Dibromoheptane | CH3(CH2)2CHBr(CH2)3Br |

| 1,5-Dibromoheptane | CH3CHBr(CH2)4Br |

| 1,6-Dibromoheptane | CH3CHBr(CH2)4CH2Br |

| 1,7-Dibromoheptane | Br(CH2)7Br |

| 2,2-Dibromoheptane | CH3(CH2)4CBr2CH3 |

| 2,3-Dibromoheptane | CH3(CH2)3CHBrCHBrCH3 |

| 2,4-Dibromoheptane | CH3(CH2)2CHBrCH2CHBrCH3 |

| 2,5-Dibromoheptane | CH3CHBrCH2CH2CHBrCH2CH3 |

| 2,6-Dibromoheptane | CH3CHBr(CH2)3CHBrCH3 |

| 3,3-Dibromoheptane | CH3CH2CBr2(CH2)3CH3 |

| 3,4-Dibromoheptane | CH3CH2CHBrCHBr(CH2)2CH3 |

| 3,5-Dibromoheptane | CH3CH2CHBrCH2CHBrCH2CH3 |

| 4,4-Dibromoheptane | (CH3CH2CH2)2CBr2 |

Table 2: IUPAC Names and Structures of Selected Branched-Chain Dibromoheptane Isomers

| IUPAC Name | Molecular Structure |

| 1,2-Dibromo-3,3-dimethylpentane[1] | (CH3)2C(C2H5)CHBrCH2Br |

| 1,5-Dibromo-3,3-dimethylpentane[2] | BrCH2CH2C(CH3)2CH2CH2Br |

| 1,5-Dibromo-3-ethylpentane[3] | BrCH2CH2CH(C2H5)CH2CH2Br |

| 2,3-Dibromo-3-ethylpentane[4] | CH3CHBrCBr(C2H5)2 |

| 2,3-Dibromo-3-methylhexane[5] | CH3CH2CH2CBr(CH3)CHBrCH3 |

| 2,3-Dibromo-2,3-dimethylpentane[6] | CH3CH2CBr(CH3)CBr(CH3)2 |

Quantitative Data Presentation

This section summarizes the available physical and spectroscopic data for a selection of C7H14Br2 isomers in a structured format to facilitate comparison.

Table 3: Physical Properties of Selected Dibromoheptane Isomers

| IUPAC Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1,1-Dibromoheptane | 225.6 at 760 mmHg[7] | 1.51[7] | 1.4980[7] |

| This compound | 228 at 760 mmHg[8] | 1.51[8] | 1.4986[8] |

| 1,7-Dibromoheptane | 255 | 1.51 at 25 °C | 1.503 |

| 2,3-Dibromoheptane | 224.92 (estimate)[9] | 1.5944 (estimate)[9] | 1.4992[9] |

| 3,4-Dibromoheptane | - | - | - |

Data for some isomers is limited or estimated.

Table 4: Spectroscopic Data for 1,7-Dibromoheptane

| Proton (¹H) NMR (CDCl₃) | Chemical Shift (ppm) |

| -CH₂Br | 3.410[10] |

| -CH₂-CH₂Br | 1.860[10] |

| -CH₂-CH₂-CH₂Br | 1.451[10] |

| Central -CH₂- | 1.352[10] |

Note: Specific peak assignments may vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Detailed methodologies for the synthesis of specific C7H14Br2 isomers are crucial for reproducibility in a research setting.

Synthesis of this compound via Bromination of 1-Heptene

This protocol describes the electrophilic addition of bromine to 1-heptene to yield this compound.[11][12][13]

Materials:

-

1-Heptene

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-heptene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The product can be further purified by vacuum distillation.

Synthesis of 1,7-Dibromoheptane from 1,7-Heptanediol

This protocol outlines the conversion of a diol to a dibromoalkane using hydrobromic acid.[14]

Materials:

-

1,7-Heptanediol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Sodium carbonate solution (saturated)

-

Water

-

Anhydrous calcium chloride

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 48% hydrobromic acid and concentrated sulfuric acid.

-

Add 1,7-heptanediol to the acidic solution.

-

Heat the mixture to reflux for several hours.

-

After cooling, transfer the mixture to a separatory funnel and separate the lower organic layer.

-

Wash the organic layer with saturated sodium carbonate solution and then with water.

-

Dry the crude product with anhydrous calcium chloride.

-

Purify the 1,7-dibromoheptane by vacuum distillation.

Mandatory Visualizations

Reaction Pathway: Synthesis of this compound

The following diagram illustrates the electrophilic addition mechanism for the synthesis of this compound from 1-heptene.

Experimental Workflow: Purification of Dibromoheptane

The following diagram outlines a general workflow for the purification of a synthesized dibromoheptane isomer.

References

- 1. 1,2-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 88773419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 12842710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dibromo-3-ethylpentane | C7H14Br2 | CID 20322132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dibromo-3-ethylpentane | C7H14Br2 | CID 129658012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-3-methylhexane | C7H14Br2 | CID 54379416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dibromo-2,3-dimethylpentane [webbook.nist.gov]

- 7. 1,1-dibromoheptane|lookchem [lookchem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 2,3-dibromoheptane [chemicalbook.com]

- 10. 1,7-DIBROMOHEPTANE(4549-31-9) 1H NMR [m.chemicalbook.com]

- 11. 4:27 describe the reactions of alkenes with bromine, to produce dibromoalkanes - TutorMyself Chemistry [tutormyself.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. asianpubs.org [asianpubs.org]

A Comprehensive Technical Review of Vicinal Dibromoalkanes: Synthesis, Reactions, and Applications in Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal dibromoalkanes, organic compounds featuring bromine atoms on adjacent carbon atoms, are pivotal intermediates in modern organic synthesis. Their unique structural and reactive properties make them valuable precursors for the formation of alkenes, alkynes, and other functionalized molecules. This technical guide provides an in-depth review of the core aspects of vicinal dibromoalkane chemistry, including their synthesis via alkene bromination, and their subsequent transformations through dehalogenation and dehydrohalogenation reactions. Emphasis is placed on reaction mechanisms, stereoselectivity, and detailed experimental protocols. Furthermore, the role of these compounds as building blocks in the synthesis of complex molecules, including pharmaceutically active agents, is explored, highlighting their significance in the field of drug discovery and development.

Introduction to Vicinal Dibromoalkanes

Vicinal (from the Latin vicinalis, meaning neighboring) dibromoalkanes are a class of organobromine compounds characterized by two bromine atoms attached to adjacent carbon atoms. The carbon-bromine bond is relatively weak, making these compounds reactive and thus highly useful as synthetic intermediates. Their primary utility lies in their ability to undergo elimination reactions to form carbon-carbon double or triple bonds. This reactivity is central to many synthetic strategies for constructing complex molecular architectures found in natural products and pharmaceutical drugs.[1][2]

Synthesis of Vicinal Dibromoalkanes

The most common and direct method for synthesizing vicinal dibromoalkanes is the electrophilic addition of molecular bromine (Br₂) to an alkene. This reaction typically proceeds with high efficiency and stereoselectivity.

General Mechanism: Bromination of Alkenes

The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich double bond of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The reaction mechanism ensures a high degree of anti-stereoselectivity, as the bromide ion attacks the bromonium ion from the side opposite to the initial bromine addition.[3]

Caption: Mechanism of Alkene Bromination.

Alternative Brominating Agents

While molecular bromine is common, other reagents have been developed to offer advantages in terms of safety, selectivity, and reaction conditions.[4] N,N-dibromo-p-toluenesulfonamide (TsNBr₂) is an example of an efficient brominating agent that can be used for the synthesis of vicinal bromohydrins and alkoxybromides directly from olefins without a catalyst.[3] Photocatalytic methods using dual-functional group transfer reagents also provide practical alternatives to using toxic binary halogens.[4]

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-dibromocyclopentane from cyclopentene [5]

This synthesis is a classic example of converting an alkane to a vicinal dibromide via a multi-step process involving radical bromination, dehydrohalogenation, and finally, dihalogenation.

-

Radical Bromination: Cyclopentane is treated with molecular bromine (Br₂) in the presence of light (hν) as a radical initiator. This substitutes one hydrogen atom with a bromine atom, yielding 1-bromocyclopentane.

-

Dehydrohalogenation (E2 Reaction): The resulting 1-bromocyclopentane is treated with a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) to induce an E2 elimination, forming cyclopentene.[5]

-

Dihalogenation: Cyclopentene is then treated with molecular bromine (Br₂) in an inert solvent like dichloromethane (CH₂Cl₂). The reaction proceeds via the bromonium ion mechanism to yield trans-1,2-dibromocyclopentane with high stereoselectivity.[5][6]

| Reactant | Reagent | Product | Yield (%) | Reference |

| Cyclopentene | Br₂ in CH₂Cl₂ | trans-1,2-dibromocyclopentane | High | [5][6] |

| Styrene | TsNBr₂ in CH₃CN/H₂O | 1-Phenyl-1,2-dibromoethane | >95 | [3] |

| Cyclohexene | fac-Ir(ppy)₃, Reagent H | trans-1,2-dichlorocyclohexane | 92 | [4] |

Key Reactions of Vicinal Dibromoalkanes

Vicinal dibromoalkanes are versatile substrates for various elimination reactions, primarily dehalogenation and dehydrohalogenation, which lead to the formation of alkenes and alkynes, respectively.

Dehalogenation to Alkenes

Dehalogenation is the removal of both halogen atoms to form an alkene. This transformation is a reductive elimination and can be achieved with various reagents.[7]

-

With Zinc Dust: Heating a vicinal dibromoalkane with zinc dust in a solvent like methanol or acetic acid is a common method for dehalogenation.[8][9] The reaction is stereoselective, often proceeding via an anti-elimination pathway.

-

With Iodide Ions: Sodium iodide (NaI) in acetone can also effect dehalogenation. The mechanism involves an Sₙ2 attack by the iodide ion on one bromine atom, followed by an E2-like elimination.[10][11]

-

With Lithium Aluminium Hydride (LAH): LAH can induce stereoselective dehalogenation to form alkenes, proceeding through a proposed single electron transfer (SET) mechanism.[12]

-

Photocatalytic Dehalogenation: Visible-light irradiation in the presence of an organophotocatalyst like α-sexithiophene can achieve reductive dehalogenation in good yields with low catalyst loadings.[13]

Caption: Reagents for Dehalogenation.

Protocol 2: Dehalogenation of meso-Stilbene Dibromide with LAH [12]

-

Setup: Dissolve 1 mmol of meso-stilbene dibromide in 50 mL of THF in a two-necked round-bottomed flask equipped with a reflux condenser.

-

Inert Atmosphere: Flush the reaction mixture with nitrogen for 15 minutes.

-

Reagent Addition: Add 6 mmol of Lithium Aluminium Hydride (LAH) to the solution.

-

Reaction: Reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the starting material has been consumed (approx. 7 hours), carefully quench the unreacted LAH by dropwise addition of water, followed by 10% HCl.

-

Extraction: Extract the product with ether.

| Substrate | Reagent | Product | Yield (%) | Reference |

| meso-Stilbene dibromide | LAH in THF | trans-Stilbene | 95 | [12] |

| dl-Stilbene dibromide | LAH in THF | cis-Stilbene | 92 | [12] |

| Various vic-dibromoalkanes | Zinc powder in AcOH (Microwave) | Corresponding Alkenes | High | [9] |

Dehydrohalogenation to Alkynes

When vicinal dibromoalkanes are treated with a strong base, two successive E2 elimination reactions can occur, leading to the formation of an alkyne.[14] This process is known as double dehydrohalogenation.

A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to drive the reaction to completion, as the second elimination step (from a vinylic halide intermediate) is more difficult than the first.[14]

Caption: Double Dehydrohalogenation Pathway.

Applications in Drug Discovery and Development

The synthetic transformations of vicinal dibromoalkanes make them valuable precursors in medicinal chemistry and drug development.[1][2] The ability to stereoselectively form double bonds is crucial for synthesizing complex molecules with specific three-dimensional structures required for biological activity.

-

Protecting Groups: The vic-dibromoalkene moiety can serve as a protecting group for alkynes. Alkynes can be converted to the more stable vic-dibromoalkene, allowing other chemical modifications to be performed on the molecule. The alkyne can then be regenerated under mild conditions using reagents like iPrMgCl-LiCl.[15] This strategy is valuable when synthesizing complex drug candidates that contain multiple reactive functional groups.[15][16]

-

Synthesis of Bioactive Scaffolds: Alkenes and alkynes, readily produced from vicinal dibromoalkanes, are fundamental building blocks in many pharmaceuticals. They are present in numerous drug classes and are often key to the molecule's ability to bind to its biological target.[17][18]

-

Access to Diverse Functionality: The reactivity of the double bond formed from dehalogenation allows for a wide range of subsequent functionalization reactions (e.g., epoxidation, dihydroxylation, ozonolysis), providing access to a diverse array of chemical structures for screening in drug discovery programs.[19]

While vicinal dibromoalkanes themselves are not typically the final drug product, their role as key intermediates is critical. The principles of their synthesis and reactivity are fundamental to the strategic design and execution of synthetic routes for novel therapeutic agents. The development of efficient and selective methods for their creation and transformation continues to be an important area of research in organic and medicinal chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Into the Fray! A Beginner's Guide to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Efficient Method for Regioselective and Stereoselective Synthesis of Vicinal Bromohydrins and Alkoxybromides from an Olefin [organic-chemistry.org]

- 4. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dehalogenation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ees.hokudai.ac.jp [ees.hokudai.ac.jp]

- 16. Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The transition to magic bullets – transition state analogue drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro combinatorial chemistry to create drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of 1,2-Dibromoheptane Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,2-dibromoheptane via the electrophilic addition of bromine to hept-1-ene is a foundational reaction in organic chemistry that serves as a clear example of stereospecificity. This technical guide provides a comprehensive analysis of the stereochemical outcome of this reaction. The synthesis proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate, which dictates the anti-addition of the bromine atoms. This guide details the reaction mechanism, provides a representative experimental protocol, summarizes key stereochemical and physical data, and includes visualizations to elucidate the stereochemical pathway.

Introduction

Vicinal dibromides, such as this compound, are versatile intermediates in organic synthesis, enabling a variety of subsequent transformations including dehydrohalogenation to form alkynes and nucleophilic substitution reactions. The stereochemical configuration of these dibromides is crucial as it directly influences the stereochemistry of the resulting products. The bromination of hept-1-ene is a stereospecific reaction that results in the formation of a racemic mixture of (R)-1,2-dibromoheptane and (S)-1,2-dibromoheptane. Understanding the underlying mechanism is paramount for controlling the stereochemical outcome in more complex synthetic routes.

Reaction Mechanism and Stereochemistry

The electrophilic addition of bromine to an alkene, such as hept-1-ene, is a two-step process.[1] The stereochemistry of the final product is determined by the geometry of the intermediate and the trajectory of the subsequent nucleophilic attack.

Step 1: Formation of the Cyclic Bromonium Ion

As a bromine molecule approaches the electron-rich π-bond of the hept-1-ene, the bromine molecule becomes polarized. The π-electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion. Concurrently, a lone pair of electrons from the initially attacked bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring known as a cyclic bromonium ion.[1] This intermediate is chiral.

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, generated in the first step, then acts as a nucleophile and attacks one of the carbons of the cyclic bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, in a process analogous to an SN2 reaction.[2][3][4] This "backside attack" forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the original double bond, a stereochemical outcome known as anti-addition.[2][5]

For a terminal alkene like hept-1-ene, the initial formation of the bromonium ion can occur on either face of the double bond with equal probability. The subsequent nucleophilic attack by the bromide ion on the two carbons of the bromonium ion leads to the formation of a pair of enantiomers: (R)-1,2-dibromoheptane and (S)-1,2-dibromoheptane. Since there is no stereochemical preference for the initial attack, the product is a racemic mixture, meaning it contains equal amounts of the two enantiomers and is therefore optically inactive.[5]

Quantitative Data

While specific quantitative data for the bromination of hept-1-ene is not extensively reported in the literature, the principles of stereospecificity for this reaction are well-established. The product is a racemic mixture of the (R) and (S) enantiomers.

| Parameter | Value | Reference |

| Product | (R,S)-1,2-Dibromoheptane | [6] |

| Stereochemistry | Racemic Mixture (1:1 ratio of enantiomers) | [5] |

| Addition Type | Anti-addition | [2][3] |

| Molecular Formula | C₇H₁₄Br₂ | [6] |

| Molecular Weight | 257.99 g/mol | [6] |

Experimental Protocol

The following is a representative experimental protocol for the bromination of an alkene. This can be adapted for the synthesis of this compound from hept-1-ene.

Materials:

-

Hept-1-ene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hept-1-ene in an appropriate volume of dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[7] Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer with the sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Safety Precautions: Bromine is a highly toxic and corrosive substance. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Visualizations

The following diagrams illustrate the key mechanistic steps in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Caption: Signaling pathway of the reaction mechanism.

Conclusion

The synthesis of this compound from hept-1-ene is a classic example of a stereospecific electrophilic addition reaction. The formation of a cyclic bromonium ion intermediate is key to the observed anti-addition of the bromine atoms. This mechanistic pathway results in the formation of a racemic mixture of the (R) and (S) enantiomers. For researchers and professionals in drug development, a thorough understanding of such stereochemical principles is fundamental for the design and synthesis of chiral molecules with specific biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

Methodological & Application

Application Notes: The Utility of 1,2-Dibromoheptane in Organic Synthesis

Introduction

1,2-Dibromoheptane is a vicinal dihalide, an organic compound characterized by two bromine atoms on adjacent carbons within a seven-carbon aliphatic chain.[1] This structural feature makes it a valuable precursor in various organic transformations, primarily in the synthesis of alkynes through double dehydrobromination. Its reactivity is central to creating carbon-carbon triple bonds, which are fundamental building blocks for more complex molecular architectures in pharmaceuticals and material science. This document outlines the primary applications of this compound and provides detailed protocols for its use in key synthetic procedures.

Primary Application: Alkyne Synthesis

The most prominent application of this compound is its conversion to hept-1-yne via a double dehydrohalogenation reaction.[2][3][4] This process involves two sequential E2 elimination reactions, each removing one molecule of hydrogen bromide (HBr) to form a π-bond.[4][5] The first elimination is relatively facile, yielding a vinylic halide intermediate. The second elimination is more energy-intensive and requires a very strong base and often elevated temperatures to proceed efficiently.[3][5][6]

Reaction Scheme: CH3(CH2)4CH(Br)CH2(Br) + 2 Base → CH3(CH2)4C≡CH + 2 H-Base+ + 2 Br-

Data Presentation: Reagents and Conditions for Alkyne Synthesis

The choice of base is critical for the success of the double elimination. While alkoxides can be used, the stronger base sodium amide (NaNH₂) is more common to ensure the second elimination occurs.[4][6]

| Reagent/Condition | Role/Purpose | Typical Values/Parameters | Product(s) | Citations |

| Substrate | Starting Material | This compound | - | [1] |

| Base | Promotes E2 Elimination | Sodium amide (NaNH₂) | Hept-1-yne | [3][4][6] |

| Potassium hydroxide (KOH) | Hept-1-yne | [5] | ||

| Solvent | Reaction Medium | Liquid Ammonia (for NaNH₂) | - | [4][6] |

| Ethylene Glycol (for KOH) | - | [5] | ||

| Stoichiometry | Molar Equivalents of Base | ≥ 3 equivalents of NaNH₂ | Terminal alkynide salt | [3][6] |

| Temperature | Reaction Condition | Reflux / Elevated Temperatures | - | [5] |

| Workup | Protonation Step | Water (H₂O) or aq. acid | Final alkyne product | [2][6] |

Note: When using NaNH₂, three equivalents are often necessary for terminal alkynes. Two equivalents drive the two elimination reactions, and a third deprotonates the newly formed, acidic terminal alkyne. A final aqueous workup is required to reprotonate the alkynide and yield the neutral alkyne.[3][6]

Secondary Application: Grignard Reaction Initiation

While this compound itself is not typically used to form a Grignard reagent, the closely related compound 1,2-dibromoethane is a common and effective activating agent for initiating Grignard reactions.[7][8] Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the primary organohalide.[8] Adding a small amount of an activator like 1,2-dibromoethane cleans the metal surface. The activator reacts with the magnesium, breaking through the oxide layer and exposing fresh, highly reactive metal.[7][8] This process is visually confirmed by the observation of ethylene gas bubbles.[8]

| Reagent | Role/Purpose | Observation | Citations |

| 1,2-Dibromoethane | Grignard Initiator/Activator | Bubbles of ethylene gas evolve | [7][8] |

| Magnesium Turnings | Metal for Grignard Reagent Formation | Surface becomes activated | [7][9] |

| Anhydrous Ether | Solvent | Stabilizes the Grignard reagent | [9][10] |

Experimental Protocols

Protocol 1: Synthesis of Hept-1-yne from this compound

This protocol is adapted from general procedures for the double dehydrobromination of vicinal dihalides using sodium amide.[3][4][6]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Water (H₂O) or dilute aqueous acid (e.g., ammonium chloride solution)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser to maintain the liquid ammonia. Ensure all glassware is perfectly dry.

-

Reaction Initiation: Condense liquid ammonia into the flask. Carefully add sodium amide (3 equivalents) to the liquid ammonia with stirring.

-

Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred sodium amide/liquid ammonia slurry over 30 minutes.

-

Reaction: Allow the mixture to stir for 2-3 hours. The reaction proceeds through two E2 eliminations to form the sodium heptynide salt.

-

Quenching and Workup: After the reaction is complete, carefully quench the excess sodium amide by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium chloride, until the ammonia has evaporated.[2][6]

-

Extraction: Add diethyl ether to the residue to dissolve the organic product. Wash the ether layer with water, then with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude hept-1-yne can be further purified by distillation.

Protocol 2: Activation of Magnesium for Grignard Reagent Synthesis

This protocol describes the use of 1,2-dibromoethane as an initiator for the preparation of a Grignard reagent, such as phenylmagnesium bromide.[7][8]

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane

-

Primary organohalide (e.g., bromobenzene)

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser (oven-dried)

-

Stirring apparatus

Procedure:

-

Setup: Place magnesium turnings in an oven-dried round-bottom flask equipped with a stir bar and a reflux condenser. All apparatus must be scrupulously dry as Grignard reagents react with water.[10]

-

Activation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of 1,2-dibromoethane to the flask.[7]

-

Initiation: Gentle warming or stirring may be required to initiate the reaction. The start of the reaction is indicated by the formation of bubbles (ethylene gas) on the surface of the magnesium.[7][8] The solution may also become cloudy and warm.

-

Grignard Formation: Once the activation is confirmed, begin the slow, dropwise addition of the primary organohalide (e.g., bromobenzene) dissolved in anhydrous ether. Maintain a gentle reflux throughout the addition.

-

Completion: After the addition is complete, continue to stir the reaction until most of the magnesium has been consumed. The resulting solution is the Grignard reagent and can be used in subsequent reactions.

Visualizations

Reaction Workflows and Mechanisms

References

- 1. This compound | C7H14Br2 | CID 142607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: 1,2-Dibromoheptane as a Precursor for Alkynes

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hept-1-yne from 1,2-dibromoheptane. The synthesis proceeds via a double dehydrohalogenation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon triple bonds. This method is a reliable route to terminal alkynes, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided are based on established procedures for the dehydrohalogenation of vicinal dihalides.

Introduction

Alkynes are key functional groups in organic synthesis due to their diverse reactivity. The carbon-carbon triple bond can be elaborated into a variety of other functional groups, making alkynes versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. One common method for the synthesis of alkynes is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base.[1][2][3][4] this compound, which can be readily prepared from the bromination of hept-1-ene, serves as an excellent precursor for the synthesis of hept-1-yne.[3][5] The reaction is typically carried out using a strong base such as sodium amide (NaNH₂) in a suitable solvent like liquid ammonia or an inert high-boiling solvent.[1][2][6] For terminal alkynes, it is common to use three equivalents of the strong base to ensure complete reaction and deprotonation of the product alkyne.[4][7]

Data Presentation

A summary of the physical and spectroscopic properties of the precursor, this compound, and the product, hept-1-yne, is provided below for easy reference and comparison.

Table 1: Physical Properties of this compound and Hept-1-yne

| Property | This compound | Hept-1-yne |

| Molecular Formula | C₇H₁₄Br₂ | C₇H₁₂ |

| Molecular Weight | 257.99 g/mol | 96.17 g/mol |

| Boiling Point | 228 °C at 760 mmHg | 99-100 °C |

| Density | 1.51 g/cm³ | 0.733 g/cm³ |

| Refractive Index | 1.4986 | 1.408 |

| CAS Number | 42474-21-5 | 628-71-7 |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound (Characteristic Peaks) | Hept-1-yne (Characteristic Peaks) |

| ¹H NMR | Multiplets in the range of 3.8-4.2 ppm (CH-Br and CH₂-Br) | Triplet at ~1.8 ppm (-C≡C-H), Multiplets for other aliphatic protons |

| ¹³C NMR | Signals for carbon atoms bonded to bromine typically appear at 40-60 ppm. | Signals for sp-hybridized carbons at ~68 ppm (-C≡CH) and ~84 ppm (-C ≡CH) |

| IR Spectroscopy | C-Br stretching vibrations around 500-650 cm⁻¹ | Sharp ≡C-H stretch at ~3300 cm⁻¹, C≡C stretch (weak) at ~2100 cm⁻¹ |

Experimental Protocols

Safety Precautions

-

Sodium amide (NaNH₂) is a highly reactive and corrosive solid that reacts violently with water and can ignite in air. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and chemically resistant gloves, must be worn. A Class D fire extinguisher for combustible metals should be readily available.

-

Liquid ammonia is a hazardous substance. It should be handled in a well-ventilated fume hood with appropriate cryogenic gloves and a face shield.

-

This compound is a halogenated hydrocarbon and should be handled with care. Avoid inhalation and skin contact.

Protocol 1: Dehydrobromination of this compound using Sodium Amide in Liquid Ammonia

This protocol is adapted from established procedures for the synthesis of alkynes from vicinal dihalides.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (anhydrous)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Pentane

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet.

-

Ammonia Condensation: In a well-ventilated fume hood, condense approximately 200 mL of anhydrous ammonia into the flask by passing ammonia gas through the condenser.

-

Addition of Sodium Amide: To the stirred liquid ammonia, carefully add sodium amide (3.0 equivalents relative to this compound) in portions.

-

Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of dry diethyl ether or THF and add it dropwise to the sodium amide suspension over 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of liquid ammonia) for 2-4 hours.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases. Allow the excess ammonia to evaporate overnight in the fume hood.

-

Workup: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the pentane by distillation at atmospheric pressure.

-

Purification: Purify the crude hept-1-yne by fractional distillation, collecting the fraction boiling at 99-100 °C.

Protocol 2: Dehydrobromination of this compound using Sodium Amide in Mineral Oil

This protocol is an alternative for laboratories not equipped for handling liquid ammonia and is adapted from a procedure for a similar substrate.[8]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Mineral oil

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add mineral oil.

-

Addition of Sodium Amide: Under a nitrogen atmosphere, add sodium amide (3.0 equivalents) to the mineral oil.

-

Heating: Heat the suspension to 150-160 °C with vigorous stirring.

-

Addition of this compound: Slowly add this compound (1.0 equivalent) dropwise to the hot suspension over a period of 30-60 minutes.

-

Reaction: Maintain the reaction mixture at 150-160 °C for 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and carefully remove the diethyl ether by distillation.

-

Purification: The product, hept-1-yne, can be isolated from the high-boiling mineral oil by vacuum distillation.

Mandatory Visualization

Caption: Synthesis of Hept-1-yne from Hept-1-ene.

Caption: General Experimental Workflow.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solved 16) Show how hept-1-yne can be prepared from | Chegg.com [chegg.com]

- 6. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Application Note: Regioselective Dehydrobromination of 1,2-Dibromoheptane for the Synthesis of Bromoheptenes

Abstract

This application note details a protocol for the dehydrobromination of 1,2-dibromoheptane to selectively synthesize bromoheptene isomers. The reaction proceeds via an E2 elimination mechanism, and the regioselectivity is controlled by the choice of base. The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the terminal alkene, 1-bromohept-1-ene (Hofmann product), while a less hindered base like sodium ethoxide is expected to yield the more substituted internal alkene, (E)-2-bromohept-2-ene (Zaitsev product), as the major isomer. This protocol provides a reliable method for researchers in organic synthesis and drug development to obtain specific bromoheptene isomers, which are valuable intermediates in the synthesis of more complex molecules.

Introduction

The dehydrohalogenation of vicinal dihalides is a fundamental transformation in organic chemistry for the formation of alkenes.[1] The reaction typically proceeds through a bimolecular elimination (E2) pathway, where a base abstracts a proton and a halide is eliminated in a concerted step.[1] For substrates such as this compound, the elimination of one equivalent of hydrogen bromide can lead to the formation of two primary constitutional isomers: 1-bromohept-1-ene and 2-bromohept-2-ene.

The regiochemical outcome of this elimination is highly dependent on the steric bulk of the base employed.[2][3] According to Zaitsev's rule, smaller, unhindered bases favor the formation of the more substituted, thermodynamically more stable alkene.[2] Conversely, the use of a sterically bulky base hinders the abstraction of the more sterically encumbered proton, leading to the preferential formation of the less substituted alkene, often referred to as the Hofmann product.[2][3] This application note provides protocols for the selective synthesis of either 1-bromohept-1-ene or (E)-2-bromohept-2-ene from this compound by selecting an appropriate base.

Reaction Mechanism and Regioselectivity

The dehydrobromination of this compound is an E2 reaction. The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a bromine atom (alpha). Simultaneously, the C-Br bond breaks, and a double bond is formed between the alpha and beta carbons.

The regioselectivity of the reaction is dictated by the choice of the base:

-

Zaitsev Elimination: With a small, strong base like sodium ethoxide, the thermodynamically more stable, more substituted alkene is the major product. In this case, abstraction of a proton from the C2 carbon leads to the formation of (E)-2-bromohept-2-ene.

-

Hofmann Elimination: A bulky, strong base such as potassium tert-butoxide will preferentially abstract the less sterically hindered proton from the C1 carbon, leading to the formation of the less substituted alkene, 1-bromohept-1-ene, as the major product.

Data Presentation

The following table summarizes the expected product distribution from the dehydrobromination of this compound with different bases. The data is illustrative and based on established principles of E2 elimination reactions.

| Entry | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Isomer Ratio (Hofmann:Zaitsev) |

| 1 | Potassium tert-butoxide | tert-Butanol | 80 | 1-Bromohept-1-ene | 85 | ~90:10 |

| 2 | Sodium Ethoxide | Ethanol | 78 | (E)-2-Bromohept-2-ene | 78 | ~20:80 |

Experimental Protocols

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Sodium ethoxide (NaOEt)

-

Anhydrous tert-butanol

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Potassium tert-butoxide and sodium ethoxide are strong bases and are corrosive and moisture-sensitive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Work away from open flames and ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 1-Bromohept-1-ene (Hofmann Product)

This protocol outlines the procedure for the selective synthesis of 1-bromohept-1-ene using potassium tert-butoxide.

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 38.8 mmol) and anhydrous tert-butanol (50 mL).

-